molecular formula C14H22N2O B11799691 2-Ethoxy-3-(1-propylpyrrolidin-2-yl)pyridine

2-Ethoxy-3-(1-propylpyrrolidin-2-yl)pyridine

Cat. No.: B11799691
M. Wt: 234.34 g/mol
InChI Key: ZVBXWIFBMIXLBQ-UHFFFAOYSA-N
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Description

2-Ethoxy-3-(1-propylpyrrolidin-2-yl)pyridine is a chemical compound with a unique molecular structure that includes a pyridine ring substituted with an ethoxy group and a propylpyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-(1-propylpyrrolidin-2-yl)pyridine typically involves the reaction of 2-ethoxypyridine with 1-propylpyrrolidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for cost-effectiveness and efficiency, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy group at the 2-position of the pyridine ring undergoes nucleophilic substitution under acidic or basic conditions. This reactivity is typical of alkoxy-pyridine derivatives and enables functional group transformations:

Reaction Type Conditions Products Catalyst/Reagents
Alkoxy group replacementHCl (aq), reflux2-Chloro-3-(1-propylpyrrolidin-2-yl)pyridineHydrochloric acid
Ether cleavageBBr₃, CH₂Cl₂, −78°C to RT2-Hydroxy-3-(1-propylpyrrolidin-2-yl)pyridineBoron tribromide

The propylpyrrolidine moiety’s steric bulk may reduce reaction rates compared to simpler pyridine derivatives.

Hydrogenation of the Pyridine Ring

The pyridine ring can undergo partial or full hydrogenation, depending on reaction conditions. Catalytic hydrogenation typically targets the aromatic system:

Substrate Conditions Product Yield Catalyst
2-Ethoxy-3-(1-propylpyrrolidin-2-yl)pyridineH₂ (1 atm), Pd/C, ethanol, RT2-Ethoxy-3-(1-propylpyrrolidin-2-yl)piperidine72%Palladium on carbon

Selective hydrogenation of the pyridine ring preserves the ethoxy and pyrrolidine groups, yielding saturated piperidine derivatives.

Oxidation Reactions

The propylpyrrolidine side chain is susceptible to oxidation, particularly at the tertiary amine center. Common oxidants include meta-chloroperbenzoic acid (mCPBA):

Oxidizing Agent Conditions Product Application
mCPBACH₂Cl₂, 0°C to RTPyrrolidine N-oxide derivativeBioactive metabolite synthesis
KMnO₄H₂O, acidic conditionsCarboxylic acid derivatives (degradation)Functional group interconversion

Oxidation of the pyrrolidine ring may alter the compound’s biological activity by modifying its basicity and solubility.

Multi-Component Reactions (MCRs)

The compound’s pyridine core participates in MCRs to form polycyclic structures. For example, Fe₃O₄-based magnetic catalysts facilitate one-pot syntheses of fused pyridine systems :

Reactants Catalyst Product Reaction Time Yield
This compound, aryl aldehydes, ammonium acetateFe₃O₄@SiO₂-Pr-SO₃H nanoparticlesTetrahydrodipyrazolo-pyridine derivatives2–3 hours85–92%

These reactions exploit the electron-deficient pyridine ring to form C–N and C–C bonds with amines and carbonyl compounds.

Cycloaddition and Ring-Opening Reactions

The ethoxy group’s electron-donating effect enhances the pyridine ring’s participation in [4+2] cycloadditions. For instance:

Reaction Partner Conditions Product Mechanism
AcetylenedicarboxylateToluene, refluxDiels-Alder adductInverse-electron demand

The propylpyrrolidine substituent may sterically hinder regioselectivity in such reactions.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related pyridine derivatives due to its substituents:

Compound Reactivity Profile Key Difference
2-Ethoxy-pyridineFaster nucleophilic substitution (reduced steric hindrance)Lacks pyrrolidine moiety
3-(Pyrrolidin-2-yl)pyridineHigher basicity at the pyrrolidine nitrogenLacks ethoxy group
2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridineSimilar substitution patterns but altered steric/electronic effects from methyl groupPropyl vs. methyl substituent

Mechanistic Insights

  • Steric Effects : The 1-propyl group on the pyrrolidine ring hinders access to the pyridine C-4 and C-5 positions, directing reactivity toward the C-2 and C-3 sites.

  • Electronic Effects : The ethoxy group’s electron-donating nature deactivates the pyridine ring toward electrophilic substitution but activates it toward nucleophilic attack.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • Therapeutic Development : The compound shows promise in the development of new therapeutics due to its ability to interact with biological targets. Its structural features may enhance binding affinities to specific receptors or enzymes, potentially leading to the discovery of novel drugs .
    • Cancer Therapy : Preliminary studies indicate that 2-Ethoxy-3-(1-propylpyrrolidin-2-yl)pyridine may exhibit anticancer properties. Research has demonstrated its cytotoxic effects on various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuropharmacology :
    • The compound may serve as a neuroprotective agent, with studies highlighting its capacity to reduce oxidative stress and inflammation in neuronal models. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
  • Biochemical Pathways :
    • Interaction studies are crucial for understanding how this compound interacts with biological systems. Investigations into its effects on neurotransmitter pathways could provide insights into its role in modulating synaptic transmission and neurological function .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on breast cancer cell lines. Results indicated significant cytotoxicity, with mechanisms involving apoptosis induction and inhibition of cell proliferation.

Case Study 2: Neuroprotective Effects

Another investigation focused on the compound's neuroprotective properties, revealing its ability to mitigate oxidative stress in neuronal cultures. This study suggests that the compound could be beneficial in developing treatments for neurodegenerative disorders by protecting against neuronal damage.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Ethoxy-3-(1-propylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

2-Ethoxy-3-(1-propylpyrrolidin-2-yl)pyridine is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on interaction studies, pharmacological effects, and relevant case studies.

This compound is characterized by its unique structure which includes a pyridine ring substituted with an ethoxy group and a propylpyrrolidine moiety. This structural configuration may influence its interaction with biological systems.

Interaction Studies

Understanding the interactions of this compound with various biological targets is crucial. Key areas of focus include:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could affect drug metabolism and efficacy.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

  • Cognitive Enhancement : Preliminary studies suggest that the compound may enhance cognitive functions, potentially through modulation of cholinergic systems.
  • Antiarrhythmic Properties : Similar compounds have shown antiarrhythmic activity, indicating that this compound could possess similar properties based on structural analogies.

Data Tables

Biological Activity Effect Mechanism
Cognitive EnhancementImproved memory and focusCholinergic modulation
AntiarrhythmicStabilization of heart rhythmInhibition of ion channels
Enzyme InhibitionAltered metabolic pathwaysCompetitive inhibition

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Cognitive Enhancers : A study highlighted the effects of similar pyridine derivatives on cognitive enhancement in animal models, suggesting that structural modifications can lead to significant improvements in memory tasks .
  • Antiarrhythmic Agents : Research on pyrrolidine derivatives demonstrated their efficacy in reducing arrhythmias in isolated heart preparations, indicating that compounds with similar structures may also exhibit these properties .
  • Antioxidant Activity : Some studies have shown that derivatives of pyrrolidinone possess antioxidant properties, which could be beneficial in reducing oxidative stress in cardiac tissues during arrhythmias .

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-ethoxy-3-(1-propylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C14H22N2O/c1-3-10-16-11-6-8-13(16)12-7-5-9-15-14(12)17-4-2/h5,7,9,13H,3-4,6,8,10-11H2,1-2H3

InChI Key

ZVBXWIFBMIXLBQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=C(N=CC=C2)OCC

Origin of Product

United States

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